

Three-Dimensional Structure of the Methyl Diphenylacetate Molecule: A Technical Overview

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Compound of Interest

Compound Name: Methyl diphenylacetate

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Despite a comprehensive search of available scientific literature and crystallographic databases, a definitive experimental three-dimensional structure for the **methyl diphenylacetate** molecule, including precise bond lengths and angles from techniques such as X-ray crystallography, remains elusive. Similarly, detailed nuclear magnetic resonance (NMR) spectroscopic studies aimed at a complete 3D structural elucidation have not been publicly reported. In the absence of this specific data, this technical guide will provide a theoretical and comparative analysis of its likely structure, alongside a general overview of the experimental methodologies typically employed for such determinations.

Methyl diphenylacetate (C₁₅H₁₄O₂) is a small organic molecule with the chemical identifier CAS number 3469-00-9.^{[1][2]} Its fundamental properties, such as a molecular weight of approximately 226.27 g/mol and a melting point in the range of 59-62 °C, are well-documented. However, the precise arrangement of its atoms in three-dimensional space, which is critical for understanding its chemical reactivity, physical properties, and potential biological interactions, is not yet experimentally determined.

Predicted Molecular Geometry

Based on fundamental principles of organic chemistry and the known structures of related diphenylacetate derivatives, a predicted three-dimensional structure can be inferred. The central carbon atom, bonded to two phenyl groups, a methoxycarbonyl group, and a hydrogen atom, is sp³ hybridized, suggesting a tetrahedral geometry around this chiral center. The two phenyl rings are not expected to be coplanar due to steric hindrance, adopting a twisted

conformation. The exact dihedral angles of these rings relative to the rest of the molecule would be a key feature of its 3D structure.

Experimental Protocols for Structural Determination

The definitive determination of the three-dimensional structure of a small organic molecule like **methyl diphenylacetate** would typically involve the following experimental techniques:

Single-Crystal X-ray Diffraction

This is the gold standard for determining the precise atomic coordinates of a molecule in its crystalline state. The general workflow for this method is as follows:

- **Crystal Growth:** High-quality single crystals of **methyl diphenylacetate** would need to be grown. This is often a trial-and-error process involving the slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.
- **Data Collection:** A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is recorded as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction data is used to calculate an electron density map of the molecule, from which the positions of the atoms can be determined. This initial model is then refined to best fit the experimental data.

The successful application of this technique would yield a wealth of quantitative data, as outlined in the table below.

Parameter	Description	Typical Data Obtained
Bond Lengths	The distances between the nuclei of two bonded atoms.	Ångströms (Å)
Bond Angles	The angles formed between three connected atoms.	Degrees (°)
Dihedral (Torsion) Angles	The angles between two planes, each defined by three atoms, that share a common bond.	Degrees (°)
Unit Cell Parameters	The dimensions and angles of the basic repeating unit of the crystal lattice.	Å, °
Space Group	The symmetry group of the crystal lattice.	

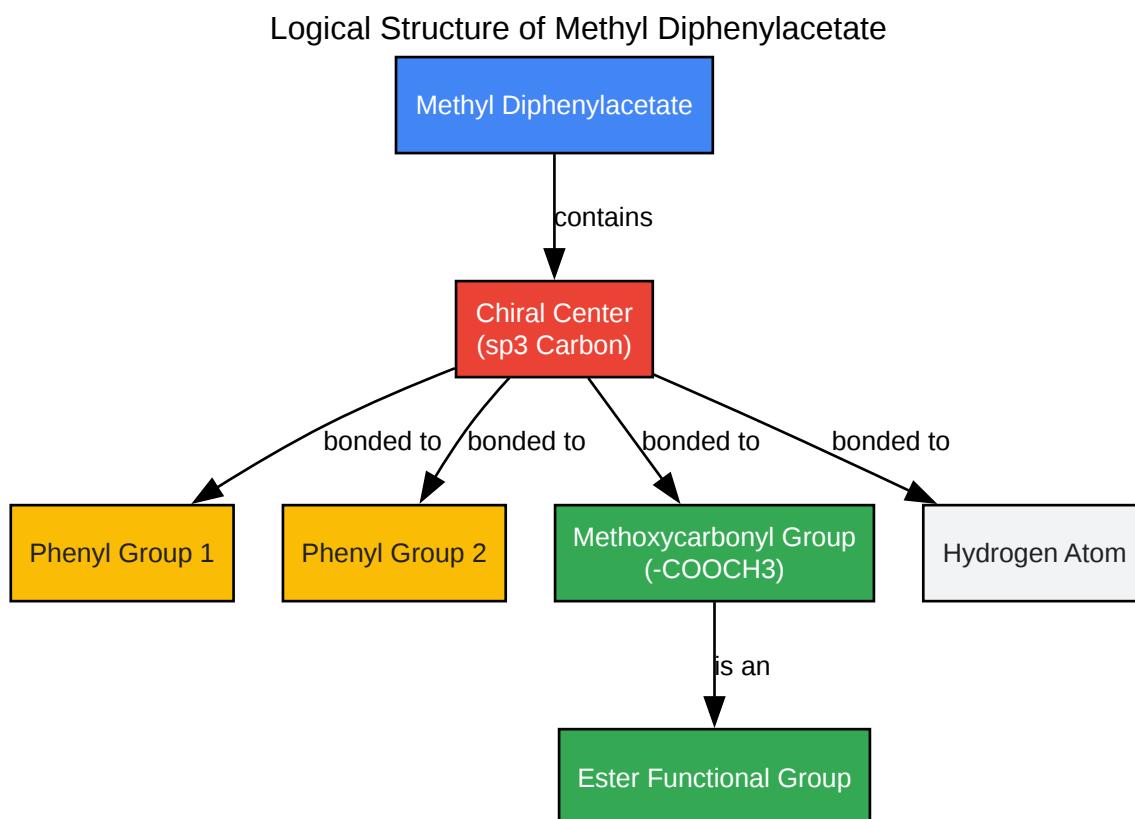
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly in the solid state, can provide valuable information about the three-dimensional structure and conformation of molecules. While liquid-state NMR is excellent for determining the connectivity of atoms, advanced techniques can be used to infer spatial relationships.

- **1D and 2D NMR Spectra Acquisition:** Standard ^1H and ^{13}C NMR spectra would be acquired to confirm the molecular structure. Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, would establish through-bond connectivities.
- **Nuclear Overhauser Effect (NOE) Spectroscopy:** NOESY or ROESY experiments are crucial for determining through-space proximities between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing critical constraints for 3D modeling.
- **Computational Modeling:** The distance restraints obtained from NOE data, along with other experimental and theoretical considerations, are used in computational chemistry software to generate and validate a three-dimensional model of the molecule.

Logical Relationship of Structural Features

The following diagram illustrates the logical connections between the key structural components of the **methyl diphenylacetate** molecule.



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Fig. 1: Key structural components of **methyl diphenylacetate**.

Conclusion

While the fundamental chemical identity of **methyl diphenylacetate** is well-established, a definitive, experimentally determined three-dimensional structure is not currently available in the public domain. The information provided here outlines the predicted structural features based on chemical principles and details the standard experimental protocols that would be necessary to obtain precise quantitative data on its bond lengths, bond angles, and overall conformation. Future research employing single-crystal X-ray diffraction or advanced NMR spectroscopic techniques will be essential to fully characterize the three-dimensional architecture of this molecule.

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